molecular formula C2H6ClNOS B1654743 Dimethylaminosulphinyl chloride CAS No. 26555-92-0

Dimethylaminosulphinyl chloride

Cat. No. B1654743
CAS RN: 26555-92-0
M. Wt: 127.59 g/mol
InChI Key: AFVJGYRAILXFPC-UHFFFAOYSA-N
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Description

Dimethylaminosulphinyl chloride, also known as 5-Dimethylaminonaphthalene-1-sulfonyl chloride or Dansyl chloride, is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also be made to react with secondary amines .


Synthesis Analysis

The synthesis of Dimethylaminosulphinyl chloride involves the reaction of (–)-t-butyl dimethylamido-thiosulphite with mercury (II) chloride, leading to optically active dimethylaminosulphinyl chloride .


Molecular Structure Analysis

The molecular structure of Dimethylaminosulphinyl chloride is represented by the formula C12H12ClNO2S . The InChI representation is 1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3 .


Chemical Reactions Analysis

Dimethylaminosulphinyl chloride reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also be made to react with secondary amines .


Physical And Chemical Properties Analysis

Dimethylaminosulphinyl chloride has a molar mass of 269.75 g/mol . It has a melting point of 69.0 - 73.0 °C . It is soluble in water at 10 g/l (decomposition) .

Scientific Research Applications

1. Chemistry and Synthesis

Dimethylaminosulphinyl chloride has been explored in various chemical contexts, including its preparation and properties. For example, Voigtmann and Uhlenbruck (1971) discussed its synthesis from O-ethyl /N,N-dimethylamidosulphite and thionyl chloride, highlighting its boiling point and refractive index properties (Voigtmann & Uhlenbruck, 1971).

2. Analytical Chemistry Applications

Dimethylaminosulphinyl chloride derivatives are utilized in analytical chemistry for the detection and quantification of various compounds. For instance, Kaul, Conway, and Clark (1970) used dansyl chloride (a derivative) for determining chlorpromazine metabolites, highlighting its reactivity with primary and secondary amines (Kaul, Conway, & Clark, 1970). Additionally, Malencik, Zhao, and Anderson (1990) described a high-performance liquid chromatography system using 4'-dimethylaminoazobenzene-4-sulfonyl chloride to detect modified amino acids (Malencik, Zhao, & Anderson, 1990).

3. Spectroscopic Analysis

The compound's spectroscopic properties have been studied to understand its molecular structure. Tanaka et al. (1978) investigated the infrared and Raman spectra of dimethylaminosulphinyl chloride, contributing to the understanding of its molecular vibrations and structure (Tanaka, Tanaka, Saito, & Machida, 1978).

4. Biochemical and Biomedical Research

In biochemical and biomedical research, derivatives of dimethylaminosulphinyl chloride have been used as labeling agents. Snodgrass and Iversen (1973) utilized dansyl chloride in a sensitive double isotope derivative assay for measuring amino acid release from brain tissue, highlighting its application in neurochemical studies (Snodgrass & Iversen, 1973).

5. Material Science and Engineering

The compound's derivatives have also found applications in material science. For instance, Pernak et al. (2007) discussed the synthesis and propertiesof choline derivative-based ionic liquids, demonstrating the versatility of dimethylaminosulphinyl chloride-related compounds in creating new materials with unique properties (Pernak, Syguda, Mirska, Pernak, Nawrot, Pradzynska, Griffin, & Rogers, 2007).

6. Environmental Science

In environmental science, the compound's derivatives have been utilized in water treatment processes. Yue-jun (2011) summarized the application and mechanism of poly-dimethyldiallylammonium chloride in raw-water treatment, emphasizing its role in enhancing coagulation and improving the performance of composite coagulants (Zhang Yue-jun, 2011).

Safety And Hazards

Dimethylaminosulphinyl chloride is potentially corrosive to metals and can cause severe skin burns and eye damage . It should be stored only in the original container and not inhaled . If skin or hair contact occurs, contaminated clothing should be immediately removed and the skin washed with water . If inhaled, the person should be moved to fresh air and kept in a position comfortable for breathing . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

[chlorosulfinyl(methyl)amino]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNOS/c1-4(2)6(3)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVJGYRAILXFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276205, DTXSID301294643
Record name dimethylsulfuramidous chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylamidosulfurous chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylaminosulphinyl chloride

CAS RN

26555-92-0, 27446-90-8
Record name N,N-Dimethylamidosulfurous chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethylaminosulphinyl chloride
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Record name dimethylsulfuramidous chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylamidosulfurous chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylaminosulphinyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Mikołajczyk, J Drabowicz - Zeitschrift für Naturforschung B, 1971 - degruyter.com
… Similarly, the low temperature nmr spectra of dimethylaminosulphinyl chloride (3 a) and diisopropyl-aminosulphinyl chloride (3 c) showed two methyl and two isopropyl signals, respecti…
Number of citations: 2 www.degruyter.com
ETS TROM, BSS NOWDEN JR, PA T OLDAN - Kulturpflanze, 1965 - znaturforsch.com
… Similarly, the low temperature nmr spectra of dimethylaminosulphinyl chloride (3 a) and diisopropyl-aminosulphinyl chloride (3 c) showed two methyl and two isopropyl signals, respecti…
Number of citations: 0 www.znaturforsch.com
M Mikołajczyk, J Drabowicz - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… investigated,l stereochemical thiosulphite with mercury(I1) chloride leading to optically studies are limited to the synthesis and acid- and nucleoactive dimethylaminosulphinyl chloride …
Number of citations: 2 pubs.rsc.org
DA Armitage, AW Sinden - Journal of Inorganic and Nuclear Chemistry, 1974 - Elsevier
… chloride gave a good yield of pale yellow, hygroscopic dimethylaminosulphinyl chloride. … After separating the solvent at 1 mm vacuum, distillation gave dimethylaminosulphinyl chloride (…
Number of citations: 7 www.sciencedirect.com
A Tribute - arkat-usa.org
… Reaction of ( - )-t-butyl dimethylamidothiosulfite with mercury(II) chloride leading to optically active dimethylaminosulphinyl chloride with retention of configuration at the sulfinyl centre. …
Number of citations: 2 www.arkat-usa.org
JA Baban, BP Roberts - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
Photochemically generated t-butoxyl (or trimethylsiloxyl) radicals react with bis(dialkylamino) sulphides or sulphoxides, containing primary N-alkyl groups, to produce dialkylaminothiyl (…
Number of citations: 16 pubs.rsc.org
R Voigtmann, G Uhlenbruck - Zeitschrift für Naturforschung B, 1971 - degruyter.com
… Dimethylaminosulphinyl chloride (3 a) was prepared from O-ethyl ./V,iV-dimethylamidosulphite and thionvl chloride12; bp 30/0.2 mmHg, ng 1.4960 (Ie13 43 — 45/0.3 mmHg). The …
Number of citations: 3 www.degruyter.com

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